molecular formula C14H13NO2 B1649254 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-55-0

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No. B1649254
M. Wt: 227.26 g/mol
InChI Key: MUUQUPKTRVSYFZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene bridge), and an aldehyde group (a carbonyl center bonded to a hydrogen atom) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N-(4-methylbenzyl)benzamide” have been synthesized using catalysts like CuI. Single crystals of the synthesized compound were grown using the slow evaporation solution technique .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-methylbenzyl)benzamide”, has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic lattice .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “4-Methylbenzyl alcohol”, it appears as needles or off-white crystalline powder .

Scientific Research Applications

Synthesis of Quinazolines

Aldehydes like 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde have been utilized in the synthesis of quinazolines. A method involves converting aldehydes into N-(1-chloroalkyl)pyridinium chlorides, which react with 2-aminobenzylamine under mild conditions to yield tetrahydroquinazolines. These can be further aromatized to form quinazolines (Eynde et al., 1993).

Magnetic Materials

The compound has been used as a ligand in the coordination of paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Antioxidant Activity

Research on marine red algae has identified compounds similar to 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, demonstrating potent antioxidant activities. These compounds were compared to known controls for their radical-scavenging abilities (Duan et al., 2007).

Catalysis and Ligand Formation

The compound has been involved in studies of acid-catalyzed reactions leading to the formation of complex ligands and catalysis processes. This includes the creation of tetracyclic planar benzazaphosphole, which has applications in ligand formation and catalysis (Niaz et al., 2013).

Pharmaceutical Applications

While avoiding drug use and dosage details, it's worth noting that the compound has been involved in pharmaceutical research. For instance, its derivatives have been synthesized and evaluated for calcium channel blocking activity, indicating potential medicinal applications (Shahrisa et al., 2012).

Molecular and Electronic Analysis

In a study focusing on molecular and electronic properties, derivatives of the compound were analyzed using DFT calculations. This research provided insights into their electronic properties, nonlinear optical properties, and molecular electrostatic potentials, contributing to the understanding of their chemical behavior (Beytur & Avinca, 2021).

Safety And Hazards

While specific safety data for this compound was not found, similar compounds such as “4-Methylbenzyl alcohol” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial properties. Additionally, its synthesis methods could be optimized, and its physical and chemical properties could be studied in more detail .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-2-4-12(5-3-11)8-15-9-13(10-16)6-7-14(15)17/h2-7,9-10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQUPKTRVSYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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